Jadomycin

Description

Propriétés

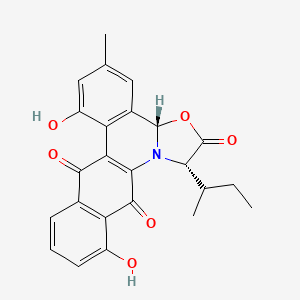

Formule moléculaire |

C24H21NO6 |

|---|---|

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

(3S,6S)-3-butan-2-yl-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |

InChI |

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1 |

Clé InChI |

AVMSKCRHMKXYOO-RCAPREFBSA-N |

SMILES isomérique |

CCC(C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O |

SMILES canonique |

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O |

Synonymes |

jadomycin A |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Jadomycin: A Technical Guide to its Discovery and Isolation from Streptomyces venezuelae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of jadomycin from the bacterium Streptomyces venezuelae. Jadomycins are a fascinating class of angucycline antibiotics with a unique oxazolophenanthridine core structure. Their production is notably induced by environmental stressors, making their study a compelling area of research in natural product chemistry and microbial biotechnology. This document details the experimental protocols for their production and purification, presents quantitative data on yields, and visualizes the key biosynthetic and regulatory pathways.

Discovery and Background

Jadomycins were first discovered in the early 1990s as secondary metabolites produced by Streptomyces venezuelae ISP5230.[1][2] Unlike many other antibiotics produced by Streptomyces species under standard laboratory conditions, the biosynthesis of jadomycins is triggered by subjecting the bacterial culture to stress conditions such as heat shock, ethanol treatment, or phage infection.[1][3] This unusual requirement for stress induction points to a tightly regulated biosynthetic pathway, which has been a subject of significant scientific interest. The core structure of this compound can be modified by feeding different amino acids to the culture medium, leading to a diverse family of this compound analogues with varying biological activities.[2][4]

Biosynthesis and Regulation

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster.[4] The pathway involves the formation of a polyketide backbone, which then undergoes a series of enzymatic modifications, including cyclization and oxidation. A key and unusual step in the biosynthesis is the non-enzymatic incorporation of an amino acid to form the characteristic oxazolone ring.[4][5]

The regulation of this compound biosynthesis is a complex process involving a cascade of regulatory proteins. Three key cluster-situated regulators, JadR1, JadR2, and JadR, play a pivotal role in controlling the expression of the biosynthetic genes. JadR1 is a positive regulator, essential for the activation of the pathway.[4][6] In contrast, JadR2 and JadR act as repressors, preventing this compound production under normal growth conditions.[6][7][8] Stress signals are believed to alleviate this repression, leading to the activation of this compound biosynthesis by JadR1.[7]

Signaling Pathway for this compound Biosynthesis Regulation

Caption: Regulatory cascade of this compound biosynthesis in S. venezuelae.

Experimental Protocols

Fermentation of Streptomyces venezuelae for this compound Production

This protocol is a synthesis of methods described in the literature for the production of jadomycins.[3][9][10]

Materials:

-

Streptomyces venezuelae ISP5230

-

Maltose-Yeast Extract-Malt Extract (MYM) agar and broth[10]

-

Production Medium (e.g., D-galactose and L-isoleucine based medium)[3]

-

Sterile flasks and bioreactor

-

Incubator shaker

-

Ethanol (for stress induction)

Procedure:

-

Spore Suspension Preparation: Inoculate an MYM agar plate with S. venezuelae and incubate at 30°C for 4-5 days until sporulation is observed. Harvest the spores by adding sterile water and gently scraping the surface.

-

Seed Culture: Inoculate 50 mL of MYM broth in a 250 mL flask with the spore suspension. Incubate at 30°C with shaking at 250 rpm for 24-48 hours.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition can be varied to produce different this compound analogues. For this compound B, a medium containing D-galactose and L-isoleucine is used.[3]

-

Stress Induction: After a specific period of growth (e.g., 18 hours), induce stress.[9]

-

Fermentation: Continue the incubation at 30°C with shaking for 48-72 hours. Monitor the production of this compound by observing the color of the culture broth (jadomycins are pigmented) and by analytical methods such as HPLC.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of jadomycins from the culture broth.[11]

Materials:

-

Culture broth containing this compound

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridge (e.g., C18 or Phenyl)

-

Methanol

-

Ethyl acetate

-

Acetonitrile

-

Water

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Rotary evaporator

Procedure:

-

Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. The supernatant, which contains the excreted this compound, is collected.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the jadomycins with methanol.

-

-

Solvent Evaporation: Remove the methanol from the eluate using a rotary evaporator to obtain the crude this compound extract.

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Purify the jadomycins using preparative HPLC. A common mobile phase is a gradient of acetonitrile and water.

-

Collect the fractions containing the desired this compound analogue.

-

-

Final Product: Evaporate the solvent from the purified fractions to obtain the pure this compound.

Experimental Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Quantitative Data

The production yield of jadomycins can vary significantly depending on the fermentation conditions, the specific analogue being produced, and the strain of S. venezuelae used. The following tables summarize some of the reported yields for different this compound analogues.

Table 1: Production Yields of Various this compound Analogues

| This compound Analogue | Amino Acid Precursor | Reported Yield (mg/L) | Reference |

| This compound B | L-Isoleucine | ~12 | [4] |

| This compound S | L-Serine | Not specified | [2] |

| This compound T | L-Threonine | Not specified | [2] |

| This compound F | L-Phenylalanine | Not specified | [2] |

| This compound 4-Amino-L-phenylalanine | 4-Amino-L-phenylalanine | 17.8 | [11] |

Table 2: Effect of Ethanol Concentration on this compound Production

| Ethanol Concentration (% v/v) | Relative this compound Production | Reference |

| 3.0 | Baseline | [9] |

| 4.5 | 10.8% increase over 3.0% | [9] |

| 6.0 | Highest titers reported | [3] |

Characterization

The structural elucidation of jadomycins is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for determining the complex polycyclic structure and the stereochemistry of the molecule.[5][12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the this compound analogues.[11]

Conclusion

The discovery and study of jadomycins from Streptomyces venezuelae have provided valuable insights into the regulation of secondary metabolism and the biosynthesis of complex natural products. The unique stress-induced production mechanism and the ability to generate a diverse library of analogues through precursor-directed biosynthesis make jadomycins a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field of study.

References

- 1. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activities of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dynamic structure of this compound B and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. JadR and jadR2 act synergistically to repress this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JadR*-mediated feed-forward regulation of cofactor supply in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 12. Biosynthesis of the dideoxysugar component of this compound B: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Synthetic Diversification of this compound 4-Amino-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Jadomycin Biosynthesis Pathway and Its Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of jadomycin, a unique angucycline antibiotic produced by Streptomyces venezuelae. Jadomycins exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties, making their biosynthetic pathway and regulatory mechanisms a subject of significant research interest. This document details the genetic organization of the this compound biosynthetic gene cluster, the enzymatic steps involved in the formation of the this compound core structure and its sugar moiety, and the intricate regulatory network that governs its production in response to environmental stressors.

The this compound Biosynthetic Gene Cluster (jad)

The biosynthesis of this compound is orchestrated by a cluster of genes (jad) in Streptomyces venezuelae. These genes encode the enzymes required for the assembly of the polyketide backbone, its subsequent modifications, the synthesis of the L-digitoxose sugar, and the regulation of the entire pathway. The organization of the jad gene cluster is a critical aspect of its function and regulation.

Below is a table summarizing the genes within the jad cluster and their putative or confirmed functions.

| Gene | Proposed or Confirmed Function |

| Polyketide Synthesis & Modification | |

| jadA | Polyketide synthase (PKS) β-ketoacyl synthase (KSβ) / Chain length factor (CLF) |

| jadB | Polyketide synthase (PKS) α-ketoacyl synthase (KSα) |

| jadC | Acyl carrier protein (ACP) |

| jadD | Aromatase/Cyclase |

| jadE | Ketoreductase |

| jadF | Bifunctional enzyme: Dehydratase and Oxygenase involved in B-ring opening |

| jadG | Oxygenase catalyzing the oxidative C-C bond cleavage of the B-ring |

| jadH | Oxygenase |

| jadI | Cyclase involved in ABCD-ring construction |

| jadJ | Biotin carboxylase (BC) and biotin carboxyl carrier protein (BCCP) components of acyl-CoA carboxylase |

| jadK | Lactone hydrolase |

| jadL | Putative MFS transporter |

| jadM | Holo-ACP synthase |

| jadN | Acyl-coenzyme A decarboxylase |

| Deoxysugar Biosynthesis & Attachment | |

| jadO | NDP-hexose 2,3-dehydratase |

| jadP | Oxidoreductase |

| jadQ | Glucose-1-phosphate nucleotidyltransferase |

| jadS | Glycosyltransferase |

| jadT | NDP-glucose 4,6-dehydratase |

| jadU | NDP-4-keto-2,6-dideoxy-5-epimerase |

| jadV | NDP-4-keto-2,6-dideoxyhexose 4-ketoreductase |

| jadX | Accessory protein for efficient glycosylation |

| Regulation | |

| jadR1 | OmpR-type response regulator; positive activator of this compound biosynthesis |

| jadR2 | TetR-like repressor; negatively regulates jadR1 transcription |

| jadR* | TetR-family transcriptional regulator; repressor of this compound biosynthesis |

| jadW1 | Putative γ-butyrolactone biosynthesis gene |

| jadW2 | Putative γ-butyrolactone biosynthesis gene |

| jadW3 | Putative γ-butyrolactone biosynthesis gene |

Below is a graphical representation of the organization of the jad gene cluster.

Caption: Organization of the this compound biosynthetic gene cluster.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the angucycline core, the biosynthesis of the L-digitoxose sugar moiety, and the final tailoring steps, including the non-enzymatic incorporation of an amino acid.

Angucycline Core Biosynthesis

The formation of the tetracyclic angucyclinone core begins with the type II polyketide synthase (PKS) system, which utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units. The initial polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form early intermediates like UWM6. Subsequent enzymatic modifications, including dehydrations and oxygenations, lead to the formation of dehydrorabelomycin. A key step in the pathway is the oxidative cleavage of the B-ring of dehydrorabelomycin, a reaction catalyzed by the oxygenase JadG, which ultimately yields the aldehyde intermediate that serves as the substrate for amino acid incorporation.[1]

Caption: Biosynthesis of the this compound Angucycline Core.

L-Digitoxose Biosynthesis and Attachment

The deoxysugar L-digitoxose is synthesized from glucose-1-phosphate through a series of enzymatic reactions encoded by the jadO, jadP, jadQ, jadT, jadU, and jadV genes.[2] This pathway involves the activation of glucose, followed by a series of dehydrations, epimerizations, and reductions.[2] The final activated sugar, NDP-L-digitoxose, is then transferred to the this compound aglycone by the glycosyltransferase JadS.[2] The presence of jadX appears to enhance the efficiency of this glycosylation step.[2]

Caption: Biosynthesis and attachment of L-digitoxose.

Regulation of the this compound Gene Cluster

The production of this compound is tightly regulated by a complex network of transcriptional regulators. This regulation is particularly interesting as this compound is typically only produced under stress conditions, such as heat shock or exposure to ethanol.[3] The regulatory cascade involves a series of activators and repressors that fine-tune the expression of the biosynthetic genes.

The key players in this regulatory network are JadR1, an OmpR-type activator, and three TetR-like repressors: JadR, JadR2, and JadR.[4] JadR1 is essential for the activation of the this compound biosynthetic genes.[1] JadR and JadR2 act synergistically to repress the production of this compound by inhibiting the transcription of the activator, jadR1.[4] Furthermore, JadR and JadR2 reciprocally inhibit each other's expression.[4] JadR also acts as a repressor, binding to the upstream regions of several genes in the cluster, including jadR1.[5] The interplay between these regulators ensures that the this compound biosynthetic pathway remains silent under normal growth conditions and is only activated in response to specific stress signals.

Caption: Regulatory cascade of this compound biosynthesis.

Quantitative Analysis of this compound Production

Genetic manipulation of the regulatory genes in the jad cluster has a significant impact on the production of this compound. The following table summarizes the quantitative effects of various gene disruptions on this compound B production in S. venezuelae.

| Mutant Strain | Genetic Modification | Effect on this compound B Production | Reference |

| ΔjadR2 | Deletion of the repressor gene jadR2 | Production of this compound B without stress induction; overproduction when stressed. | [6] |

| jadR-jadR2 double mutant | Disruption of both repressor genes jadR and jadR2 | Dramatically increased production compared to either single mutant. | [4] |

| ΔjadR1 | Deletion of the activator gene jadR1 | No production of this compound B. | [1] |

| Engineered Strain | Replacement of a 3.4-kb regulatory region (containing jadW2, jadW3, jadR2, jadR1) with the ermEp* promoter | Production without ethanol treatment; yield increased to about twofold that of the stressed wild-type. | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies commonly employed in the study of this compound biosynthesis and its regulation.

Culture Conditions for this compound Production

This compound production is typically induced in S. venezuelae under nutrient-limiting conditions combined with environmental stress.

-

Growth Medium: Spores of S. venezuelae are typically germinated and grown in a rich medium such as Maltose-Yeast Extract-Malt Extract (MYM) broth.

-

Production Medium: For this compound production, mycelium is transferred to a minimal medium containing a specific amino acid as the sole nitrogen source. The composition of a typical minimal medium (MM) is as follows:

-

L-asparagine: 0.5 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.2 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Glucose: 10 g/L (added aseptically after autoclaving)

-

Agar (for solid medium): 15-20 g/L

-

The pH is adjusted to 7.0-7.2 before autoclaving. The specific amino acid (e.g., L-isoleucine for this compound B) is added to the production medium.

-

-

Stress Induction: this compound production is induced by subjecting the culture in the production medium to either heat shock (e.g., 42°C for a defined period) or ethanol shock (e.g., addition of ethanol to a final concentration of 4-6% v/v).[3] The timing of the stress induction is crucial for optimal production.[3]

Gene Disruption by PCR-Targeting

PCR-mediated gene replacement is a common technique used to create knockout mutants in Streptomyces. This method relies on homologous recombination to replace a target gene with an antibiotic resistance cassette.

-

Design of Disruption Cassette: A DNA cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is amplified by PCR. The primers used for this PCR are designed with 5' extensions that are homologous to the regions flanking the target gene to be deleted in the S. venezuelae chromosome.

-

Preparation of Competent Cells: Electrocompetent cells of a suitable E. coli strain (e.g., ET12567/pUZ8002) are prepared. This strain is often methylation-deficient to avoid restriction of the DNA by the Streptomyces host.

-

Transformation and Recombination in E. coli: The purified PCR product is electroporated into the competent E. coli cells that carry a cosmid containing the jad gene cluster. Recombination between the PCR product and the cosmid results in the replacement of the target gene on the cosmid with the resistance cassette.

-

Conjugation into S. venezuelae: The recombinant cosmid is transferred from E. coli to S. venezuelae via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic to select for the presence of the resistance cassette. Subsequent screening is performed to identify double-crossover mutants where the gene replacement has occurred on the chromosome.

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound from culture extracts.

-

Sample Preparation: The S. venezuelae culture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

-

HPLC System and Column: A standard HPLC system equipped with a UV-Vis detector is used. A C18 reverse-phase column is commonly employed for the separation of jadomycins.

-

Mobile Phase: The mobile phase typically consists of a gradient of two solvents, such as water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient is optimized to achieve good separation of the different this compound analogues.

-

Detection: Jadomycins have characteristic UV-Vis absorbance spectra, and detection is often performed at a wavelength where they exhibit maximum absorbance (e.g., around 280 nm or 313 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the this compound in the sample to a standard curve generated using known concentrations of a purified this compound standard.

This guide provides a comprehensive overview of the current understanding of this compound biosynthesis and its regulation. Further research in this area will undoubtedly uncover more details about this fascinating metabolic pathway and may pave the way for the development of novel therapeutic agents.

References

- 1. Culture conditions improving the production of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces venezuelae ISP5230 Maintains Excretion of this compound upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MM - ActinoBase [actinobase.org]

- 4. Biosynthesis of the dideoxysugar component of this compound B: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of this compound B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Jadomycin B: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycin B is a member of the angucycline class of antibiotics, produced by the bacterium Streptomyces venezuelae ISP5230 under conditions of stress, such as heat shock or exposure to ethanol.[1][2] This complex natural product has garnered significant interest within the scientific community due to its potent cytotoxic and antibacterial properties.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound B, with a focus on its potential as a therapeutic agent. Detailed experimental methodologies and visualizations of its mechanism of action are included to support further research and drug development efforts.

Chemical Structure

This compound B possesses a unique pentacyclic core structure, chemically classified as a benzo[b]phenanthridine-type alkaloid.[4][5] Its chemical formula is C₃₀H₃₁NO₉, with a molecular weight of approximately 549.57 g/mol .[4] The core structure is an aglycone known as this compound A, which is glycosylated with the 2,6-dideoxy sugar L-digitoxose.[3][6] A distinctive feature of this compound B is the incorporation of the amino acid L-isoleucine into its oxazolone ring system.[3] An intriguing aspect of its stereochemistry is that this compound B exists as a dynamic equilibrium of two diastereomers.[7]

Physicochemical Properties

This compound B is a powder at room temperature and is soluble in dimethyl sulfoxide (DMSO) and various other organic solvents.[3][8]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₁NO₉ | [4] |

| Molecular Weight | 549.57 g/mol | [4] |

| CAS Number | 149633-99-8 | [4] |

| Appearance | Powder | [8] |

| Solubility | Soluble in DMSO | [8][9] |

| Storage Temperature | -20°C | [8] |

Biological Properties and Mechanism of Action

This compound B exhibits a range of biological activities, most notably its potent cytotoxicity against various cancer cell lines and its antibacterial effects, particularly against Gram-positive bacteria.

Cytotoxic Activity

This compound B has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including multidrug-resistant (MDR) breast cancer cells.[6][10] Its cytotoxic potency, as measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the cancer cell line.

| Cell Line | IC₅₀ (µM) | Reference |

| HepG2 (Hepatocellular Carcinoma) | 9.8 | [11] |

| IM-9 (Multiple Myeloma) | 6.3 | [11] |

| H460 (Large Cell Lung Carcinoma) | 12.4 | [11] |

| 4T1 (Mouse Breast Cancer) | ~2.3-30 | [10] |

The primary mechanism underlying the cytotoxicity of this compound B involves the induction of reactive oxygen species (ROS) in a copper-dependent manner.[12] This oxidative stress leads to DNA damage and subsequently triggers apoptosis (programmed cell death).[7][12] Furthermore, this compound B has been shown to inhibit type II topoisomerases, enzymes crucial for DNA replication and repair, further contributing to its anticancer effects.[9][13][14] It has also been identified as an inhibitor of Aurora B kinase, a key regulator of cell division.[7]

Below is a diagram illustrating the proposed signaling pathway for this compound B-induced cytotoxicity.

Antimicrobial Activity

This compound B displays notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15] The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus C623 (MRSA) | 8 | [15][16] |

| Staphylococcus aureus 305 | 4 | [15][16] |

| Staphylococcus epidermidis C960 | 0.5 | [15][16] |

The L-digitoxose sugar moiety and the specific amino acid side chain on the oxazolone ring are crucial for the biological activity of jadomycins.[4]

Experimental Protocols

Cytotoxicity Assay (MTT/MTS Assay)

The cytotoxic activity of this compound B is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10][11]

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10⁴ to 2x10⁴ cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound B and incubated for a specified period (e.g., 24, 48, or 72 hours).[10][11]

-

Reagent Addition: MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[11]

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO for MTT).[11]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

The following diagram illustrates the general workflow for a cytotoxicity assay.

References

- 1. Regulation of this compound B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Culture conditions improving the production of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Cytotoxicity Evaluation of Jadomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound B | C30H31NO9 | CID 46173799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound B ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. medkoo.com [medkoo.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Cytotoxic Activities of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological interactions of this compound B with topoisomerase poisons in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activities of this compound B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Core Mechanism of Action of Jadomycins in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jadomycins are a unique class of angucycline natural products produced by the soil bacterium Streptomyces venezuelae under stress conditions.[1][2][3][4] These compounds have garnered significant interest in oncology research due to their potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed multidrug resistance (MDR).[2][5][6] A remarkable characteristic of jadomycins is their ability to evade efflux by ATP-binding cassette (ABC) transporters, which are a common cause of resistance to conventional chemotherapeutics like doxorubicin and paclitaxel.[2][5][7]

This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms through which jadomycins exert their anticancer effects. We will delve into the core pathways of jadomycin-induced cytotoxicity, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling and logical relationships involved. The primary mechanisms discussed are the copper-dependent generation of reactive oxygen species (ROS) and the inhibition of type II topoisomerases, both of which converge to induce DNA damage and apoptosis.[2][5][7][8]

Core Mechanisms of Action

The anticancer activity of jadomycins is not attributed to a single target but rather to a combination of cytotoxic insults, a concept often referred to as polypharmacology. This multi-pronged attack may explain their efficacy in drug-resistant cancer models.

Copper-Dependent Induction of Reactive Oxygen Species (ROS)

A primary mechanism of this compound cytotoxicity involves the intracellular generation of ROS in a copper-dependent manner.[1][9][10] Cancer cells inherently have higher basal levels of ROS than normal cells, making them more vulnerable to further oxidative stress.[1] Jadomycins exploit this vulnerability by catalyzing the production of superoxide radicals. The proposed mechanism involves a redox cycle where this compound reduces Cu(II) to Cu(I), which then reacts with molecular oxygen to produce superoxide (O₂⁻).[7][9] This cascade leads to significant oxidative stress, culminating in cellular damage and DNA cleavage.[1][7]

Evidence for this mechanism is robust. Studies have shown that this compound treatment leads to a dose-dependent increase in intracellular ROS.[1][9] This effect is potentiated by the addition of exogenous copper sulfate (CuSO₄) and, conversely, is diminished by the copper chelator d-penicillamine.[1][9] Furthermore, co-treatment with antioxidants such as N-acetyl cysteine (NAC) significantly reduces this compound-induced ROS levels and abrogates their cytotoxic potency.[1][9]

Caption: this compound-induced copper-dependent ROS generation pathway.

Table 1: Effect of Modulators on this compound-Induced ROS and Cytotoxicity in MCF7-CON Cells

| This compound Analogue | Treatment Condition | Fold Change in ROS Activity | Change in Cell Viability / IC50 | Reference |

|---|---|---|---|---|

| B, S, SPhG, F | This compound alone (10-30 µM) | 2.5 to 5.9-fold increase | - | [1][9] |

| B, S, SPhG, F | + N-acetyl cysteine (NAC) | Lowered to below baseline | 1.9 to 3.3-fold decrease in potency | [1][9] |

| B, S, SPhG, F | + CuSO₄ | 2.2 to 3.1-fold greater increase | 34.5% to 51.6% further decrease | [1] |

| B, S, SPhG, F | + d-penicillamine (d-Pen) | 1.6 to 2.3-fold decrease | 41.1% to 57.9% increase |[1] |

Inhibition of Type II Topoisomerases

While ROS generation is a significant contributor to this compound's effects, it is not the sole mechanism. Jadomycins also induce apoptosis independently of ROS activity by targeting type II topoisomerases (TOP2).[8][11][12] TOP2 enzymes (isoforms α and β) are crucial for managing DNA topology during replication and transcription. By creating transient double-strand breaks (DSBs), they resolve DNA tangles and supercoils. Many effective anticancer drugs, such as doxorubicin, function as TOP2 "poisons" by stabilizing the TOP2-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to permanent, lethal DSBs.

Jadomycins B, S, and F have been shown to inhibit the catalytic activity of both TOP2α and TOP2β.[8][13] Furthermore, jadomycins B and F act as selective TOP2β poisons.[8][11] This interaction leads to an accumulation of DSBs, triggering a DNA damage response and subsequent apoptosis.[8][14] This mechanism is supported by observations that this compound treatment increases levels of phosphorylated H2AX (γH2AX), a sensitive marker of DSBs.[8][11] Crucially, this induction of DNA damage persists even when ROS is neutralized by antioxidants, confirming a distinct, ROS-independent pathway of action.[8][11]

References

- 1. This compound breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of this compound B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jadomycins: A potential chemotherapy for multi-drug resistant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species-inducing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

The Biological Activity of Jadomycin Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Jadomycins are a unique class of angucycline polyketides produced by the soil bacterium Streptomyces venezuelae ISP5230, typically under stress conditions such as heat shock or exposure to ethanol.[1][2] Their distinctive pentacyclic skeleton, which incorporates an amino acid into an oxazolone ring, provides a versatile scaffold for structural modification.[1][2][3] This unique biosynthetic feature allows for the generation of a diverse library of derivatives by supplying different amino acids in the fermentation medium.[1][3][4] Jadomycin analogues have garnered significant interest due to their broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2][5][6] This guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity

Jadomycins exhibit significant activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][6][7][8] The activity is generally greater against Gram-positive than Gram-negative microorganisms.[3] Structure-activity relationship (SAR) studies indicate that the nature of the side chain on the oxazolone ring, derived from the incorporated amino acid, plays a crucial role in determining the potency and spectrum of antimicrobial action.[3][7] For instance, jadomycins B, L, and F, which possess aliphatic or benzyl side chains, have shown the most significant activity against MRSA.[3][7]

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) for various this compound analogues against selected bacterial strains are summarized below.

| This compound Analogue | Side Chain Amino Acid | S. aureus C623 (MRSA) MIC (µg/mL) | S. aureus 305 MIC (µg/mL) | S. epidermidis C960 MIC (µg/mL) | Reference |

| This compound B | Isoleucine | 8 | 4 | 0.5 | [3][7] |

| This compound L | Leucine | 8 | 8 | 0.5 | [3][7] |

| This compound F | Phenylalanine | 8 | 4 | 0.5 | [3][7] |

| This compound DM | 16 | 32 | 2 | [3] | |

| This compound S | Serine | 16 | 16 | 1 | [3] |

| This compound DS | D-Serine | 32 | 16 | 4 | [3] |

| This compound T | Threonine | 16 | 16 | 1 | [3] |

| This compound DT | D-Threonine | 32 | 32 | 4 | [3] |

| This compound M | Methionine | 32 | 32 | 2 | [3] |

| Vancomycin | (Control) | 1 | 1 | 2 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][7]

Methodology:

-

Preparation of Inoculum: Bacterial strains are cultured to a specific density, typically a final concentration of 5 × 10⁵ Colony Forming Units (CFU)/mL in the test wells.[3][7]

-

Preparation of Compounds: Stock solutions of this compound analogues are prepared in 100% dimethyl sulfoxide (DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth to achieve the desired final concentrations.[3][7]

-

Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the bacterial inoculum and a specific concentration of the this compound analogue.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Jadomycins have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those that exhibit multidrug resistance (MDR).[1][5][9][10] Their efficacy is retained in MDR cells because they are not substrates for common drug efflux pumps like ABCB1 and ABCG2.[10] The cytotoxic potency, measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the this compound analogue's side chain, the sugar moiety's presence, and the specific cancer cell line.[11]

Quantitative Cytotoxicity Data

The IC₅₀ values for various this compound derivatives against several human cancer cell lines are presented below.

Table 2.1: Cytotoxicity of this compound Derivatives against HepG2, IM-9, and H460 Cells [1]

| This compound Analogue | Side Chain Amino Acid | HepG2 IC₅₀ (µM) | IM-9 IC₅₀ (µM) | H460 IC₅₀ (µM) |

| This compound B (1) | Isoleucine | 15.6 | 12.5 | 31.2 |

| This compound Ala (2) | Alanine | >100 | 40.0 | 30.7 |

| This compound F (3) | Phenylalanine | 25.1 | 22.0 | 12.4 |

| This compound V (4) | Valine | 35.8 | 27.5 | 25.6 |

| This compound S (5) | Serine | 9.8 | 6.3 | 21.0 |

| This compound T (6) | Threonine | 20.0 | 19.5 | 28.6 |

Table 2.2: Cytotoxicity of this compound Derivatives against Breast Cancer Cells [11]

| This compound Analogue | MCF7-CON IC₅₀ (µM) | BT474 IC₅₀ (µM) | SKBR3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| This compound B | 1.1 ± 0.1 | 1.6 ± 0.2 | 1.3 ± 0.1 | 1.5 ± 0.2 |

| This compound S | 1.3 ± 0.1 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.2 |

| This compound F | 1.4 ± 0.1 | 2.1 ± 0.3 | 1.7 ± 0.2 | 1.8 ± 0.2 |

Experimental Protocols

A. Cytotoxicity Assay (MTT/MTS) Cell viability and cytotoxic potency are commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays.[1][11][12]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1-2 × 10⁴ cells per well and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are exposed to a range of concentrations of this compound derivatives for a specified period (e.g., 24-72 hours).[1][13]

-

Reagent Addition: MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Solubilization & Measurement: For MTT, a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1] The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

-

IC₅₀ Calculation: The percentage of cell survival is plotted against the drug concentration, and the IC₅₀ value is calculated from the dose-response curve.[1]

B. Apoptosis Assay (Annexin V/PI Staining) The induction of apoptosis is a key mechanism of this compound-induced cell death.[1][9] It can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) double staining.[1]

Methodology:

-

Cell Treatment: Cells are treated with this compound derivatives for a defined period.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent nucleic acid stain that enters cells with compromised membranes (late apoptotic/necrotic cells).[1]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC (green) and PI (red) are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Mechanisms of Action

Jadomycins exert their biological effects through multiple mechanisms, often leading to the induction of DNA damage and programmed cell death (apoptosis).[9][10][13] The primary proposed mechanisms include the generation of reactive oxygen species (ROS), inhibition of type II topoisomerases, and inhibition of Aurora B kinase.

Copper-Dependent Generation of Reactive Oxygen Species (ROS)

This compound cytotoxicity in breast cancer cells is mediated by a mechanism involving the generation of cytosolic superoxide.[11][14] This process is dependent on the presence of copper (Cu(II)). Jadomycins react with Cu(II), leading to the production of ROS.[10][11] Cancer cells, which often have higher innate levels of ROS, are particularly vulnerable to this additional oxidative stress, pushing them past a tolerability threshold and inducing cell death.[11] This ROS generation can be blocked by antioxidants like N-acetyl cysteine (NAC) and enhanced by inhibitors of antioxidant pathways, such as superoxide dismutase 1 (SOD1).[11]

Inhibition of Type II Topoisomerases

Jadomycins act as inhibitors of type II topoisomerases (Top2α and Top2β), enzymes crucial for managing DNA topology during replication and transcription.[9][12][15] Some derivatives, specifically jadomycins B and F, can act as "poisons," selectively stabilizing the Top2β-DNA cleavage complex.[9][12] This leads to the accumulation of permanent DNA double-strand breaks, which triggers a DNA damage response and ultimately initiates apoptosis.[9][10][13] This mechanism of inducing DNA damage appears to be independent of the ROS-generating activity.[9][16]

Overall Apoptotic Pathway

The various mechanisms of this compound action converge to induce apoptosis, the primary mode of cancer cell death observed.[1][9] The induction of DNA double-strand breaks, whether through ROS generation or direct topoisomerase inhibition, activates cellular DNA damage response pathways.[9] This, in conjunction with other cellular stresses, triggers the apoptotic cascade, leading to controlled cell dismantling and death.[10] This pro-apoptotic activity is a key determinant of the cytotoxic potency of different this compound derivatives.[1][17]

References

- 1. Cytotoxic Activities of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of this compound B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dynamic structure of this compound B and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Cytotoxicity Evaluation of Jadomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activities of this compound B and structurally related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic activities of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Streptomyces venezuelae for Jadomycin Production: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational studies on the production of jadomycins by Streptomyces venezuelae ISP5230. Jadomycins are a unique family of benzoxazolophenanthridine antibiotics that are notably produced in response to cellular stress, such as heat shock or exposure to ethanol.[1] This guide details the experimental protocols for culturing S. venezuelae, inducing jadomycin production, and purifying the resulting compounds, along with a summary of the key genetic determinants and biosynthetic pathways.

Culturing and Induction of this compound Production

The production of jadomycins by S. venezuelae is not constitutive and requires specific culture conditions and stress induction. Initial studies have established protocols to reliably induce and optimize the yield of these valuable secondary metabolites.

Media Composition and Culture Conditions

Successful cultivation of S. venezuelae for this compound production involves a two-stage process: a growth phase in a nutrient-rich medium followed by a production phase in a nutrient-deprived medium, coupled with a stress inducer.

Growth Medium (MYM Agar/Broth): A common medium for the initial growth of S. venezuelae is Maltose-Yeast Extract-Malt Extract (MYM) medium.[2]

-

Composition:

-

Maltose: 0.4% (w/v)

-

Yeast Extract: 0.4% (w/v)

-

Malt Extract: 1.0% (w/v)

-

Agar (for plates): 2.0% (w/v)

-

-

pH: 7.0[2]

-

Incubation: Spores are inoculated on MYM agar plates and incubated at 30°C for 1-2 weeks.[2] For liquid cultures, a lawn of cells from an agar plate is used to inoculate MYM broth, which is then incubated at 30°C with shaking (250 rpm) for 18-20 hours.[2]

Production Medium (MSM Broth): After the initial growth phase, the cells are transferred to a minimal salts medium (MSM) for this compound production.

-

Composition: The exact composition of MSM can vary, but it is generally a nutrient-deprived medium supplemented with a specific amino acid that serves as a precursor for the this compound analogue to be produced.[3] For the production of this compound B, L-isoleucine is used.[4]

-

Supplements:

Stress Induction for this compound Production

A critical step in this compound biosynthesis is the application of a stressor to the S. venezuelae culture in the production medium.

-

Ethanol Shock: The most commonly reported method is the addition of ethanol to the culture medium. Optimal this compound B production has been observed with an immediate ethanol shock upon transfer to the production medium.[1] The final concentration of ethanol used is typically around 6% (v/v) or 30 µL per 1 mL of media.[2][4]

-

Heat Shock: Alternatively, a heat shock at 42°C can also induce this compound production.[4][5]

-

Phage Infection: Infection with the phage SV1 has also been shown to increase the production of this compound B.[4]

The timing of the stress induction is crucial. For ethanol shock, application between 6 and 13 hours after inoculation into the production medium yields the highest titers of this compound B.[4] Cultures treated with ethanol later than 17 hours post-inoculation show little to no production.[4]

Experimental Protocols

This section provides a detailed methodology for key experiments related to this compound production from S. venezuelae.

General Workflow for this compound Production

The overall experimental workflow for producing and isolating jadomycins can be summarized as follows:

Detailed Protocol for this compound B Production and Extraction

This protocol is a composite based on several initial studies.[1][2][4]

-

Inoculum Preparation:

-

Aseptically streak S. venezuelae ISP5230 spores on an MYM agar plate.

-

Incubate the plate at 30°C for 1-2 weeks until a confluent lawn of growth is observed.[2]

-

Aseptically transfer a 1 cm² patch of the cell lawn to a flask containing MYM broth.[2]

-

Incubate the broth culture at 30°C with shaking at 250 rpm for 18-20 hours.[2]

-

-

Production Culture:

-

Harvest the cells from the MYM broth by centrifugation.

-

Discard the supernatant and resuspend the cell pellet in MSM broth supplemented with D-glucose (33 mM), L-isoleucine (60 mM), and phosphate (50 µM).[2][4] The initial optical density at 600 nm (OD₆₀₀) should be adjusted to approximately 0.6.[2]

-

Immediately add ethanol to a final concentration of 6% (v/v).[4]

-

Incubate the production culture at 30°C with shaking at 250 rpm for 48-52 hours.[2][4]

-

-

Extraction and Purification:

-

After incubation, pellet the cells by centrifugation at 8,000 rpm.[2]

-

Pass the supernatant through a 0.22 µM Millipore filter to clarify the culture medium.[2]

-

Load the clarified supernatant onto a Silica-phenyl column.[2]

-

Wash the column with water until the flow-through is colorless.[2]

-

Elute the bound jadomycins with HPLC-grade methanol.[2]

-

This compound Biosynthesis and Regulation

The production of jadomycins is governed by a dedicated gene cluster (jad) in S. venezuelae.

The jad Gene Cluster and Biosynthetic Pathway

The jad gene cluster contains the genes responsible for the synthesis of the polyketide core, the L-digitoxose sugar moiety, and the subsequent tailoring and assembly steps.

A simplified overview of the L-digitoxose biosynthetic pathway, a key component of this compound B, is presented below. This pathway involves a series of enzymatic conversions starting from glucose-1-phosphate.[6][7]

Regulation of this compound Production

The expression of the jad biosynthetic genes is tightly controlled. A key negative regulator is JadR2, a repressor protein.[8] Under normal growth conditions, JadR2 is believed to bind to the promoter regions of the biosynthetic genes, preventing their transcription. Stress conditions, such as ethanol shock, are thought to alleviate this repression, allowing for the production of jadomycins.[8]

Disruption of the jadR2 gene has been shown to result in the production of this compound B even without stress induction, and overproduction when the mutant is exposed to ethanol.[8] This highlights the critical role of jadR2 in controlling this compound biosynthesis.

Further genetic engineering efforts have focused on replacing the native regulatory region of the jad gene cluster, including jadR2, with a strong constitutive promoter like ermEp*. This strategy has successfully led to a mutant strain that produces this compound B without the need for an ethanol shock and with a yield approximately two-fold higher than the stressed wild-type strain.[9][10]

Quantitative Data on this compound Production

The following table summarizes key quantitative data from initial studies on this compound production in S. venezuelae.

| Parameter | Condition | Result | Reference |

| Inducer | Ethanol (6%, v/v) | Highest titers of this compound B | [4] |

| Heat Shock (42°C) | Induction of this compound B production | [4][5] | |

| Phage SV1 infection | Increased this compound B production | [4] | |

| Timing of Ethanol Shock | 6-13 hours post-inoculation | Highest this compound B accumulation | [4] |

| > 17 hours post-inoculation | Little to no this compound B production | [4] | |

| Genetic Modification | Replacement of regulatory region with ermEp* promoter | ~2-fold increase in this compound B yield compared to stressed wild-type; production without ethanol shock | [9][10] |

| Nitrogen Source | Replacement of L-isoleucine with other amino acids | Production of different colored pigments, presumed to be this compound analogues | [4] |

Conclusion

The initial studies on S. venezuelae have laid a robust foundation for understanding and manipulating the production of jadomycins. The discovery of stress-induced biosynthesis, the elucidation of the biosynthetic pathway and its genetic determinants, and the development of optimized fermentation and genetic engineering strategies have been pivotal. This technical guide provides a consolidated resource for researchers aiming to build upon this foundational work, offering detailed protocols and a summary of the core knowledge required for the successful cultivation of S. venezuelae for this compound production. Further research can focus on pathway engineering, host optimization, and the exploration of novel this compound analogues with enhanced therapeutic properties.

References

- 1. Culture conditions improving the production of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces venezuelae ISP5230 Maintains Excretion of this compound upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Production of a novel polyketide antibiotic, this compound B, by Streptomyces venezuelae following heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the dideoxysugar component of this compound B: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of this compound B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering a regulatory region of this compound gene cluster to improve this compound B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Jadomycin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of jadomycin compounds, a family of microbial secondary metabolites with significant biological activities. This document details the core spectroscopic techniques used for their characterization, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound Compounds

Jadomycins are a unique class of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under specific culture conditions, such as heat shock or ethanol stress.[1][2] Their core structure is an 8H-benzo-[b]-phenanthridine backbone, which is typically glycosylated with an L-digitoxose sugar moiety.[1] A remarkable feature of this compound biosynthesis is the non-enzymatic incorporation of various amino acids, leading to a diverse array of analogues with different side chains on the oxazolone ring.[2][3] This structural diversity contributes to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The unique mode of action of some jadomycins, particularly their ability to induce cytotoxicity through a copper-dependent reactive oxygen species (ROS) mechanism, makes them promising candidates for further drug development.

Data Presentation: Spectroscopic Data of this compound Analogues

The following tables summarize the key spectroscopic data for several well-characterized this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound B in CDCl₃

| Position | ¹³C (ppm) | ¹H (ppm), multiplicity (J in Hz) |

| 1 | 108.1 | 7.26, s |

| 2 | 161.1 | - |

| 3 | 113.8 | 6.85, d (8.5) |

| 4 | 134.5 | 7.55, d (8.5) |

| 4a | 118.9 | - |

| 5 | 182.5 | - |

| 6 | 125.0 | 7.70, d (7.5) |

| 6a | 137.2 | - |

| 7 | 120.1 | 7.29, t (7.5) |

| 8 | 157.9 | - |

| 9 | 117.8 | 7.05, d (8.0) |

| 10 | 136.8 | 7.65, t (8.0) |

| 11 | 119.8 | 7.35, d (8.0) |

| 12 | 188.0 | - |

| 12a | 133.2 | - |

| 12b | 132.8 | - |

| 1' | 98.5 | 5.50, d (3.0) |

| 2' | 36.8 | 1.90, m; 2.25, m |

| 3' | 68.2 | 3.80, m |

| 4' | 67.5 | 3.60, m |

| 5' | 66.9 | 4.10, q (6.5) |

| 6' | 18.3 | 1.30, d (6.5) |

| 2-OH | - | 12.5, s |

| 8-OH | - | 9.80, s |

| 3a | 85.1 | 5.20, d (4.0) |

| 1 | 40.2 | 2.10, m |

| CH(CH₃)CH₂CH₃ | 25.5 | 1.05, d (7.0) |

| CH₂CH₃ | 15.8 | 0.95, t (7.5) |

| CH₃ | 11.5 | - |

| C=O | 175.2 | - |

Note: Data compiled from various sources. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS) Data

Table 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Data for Selected Jadomycins

| Compound | Formula | [M+H]⁺ calculated | [M+H]⁺ found | Key MS/MS Fragments (m/z) | Description of Fragmentation |

| This compound B | C₃₁H₃₁NO₉ | 550.2026 | 550.2021 | 420, 306, 263 | Loss of the digitoxose sugar moiety, followed by cleavage of the amino acid-derived side chain. |

| This compound F | C₃₃H₂₉NO₉ | 584.1870 | 584.1865 | 454, 306 | Loss of the digitoxose sugar moiety, followed by cleavage of the phenylalanine-derived side chain. |

| This compound S | C₂₈H₂₅NO₁₀ | 536.1506 | 536.1502 | 406, 306 | Loss of the digitoxose sugar moiety, followed by cleavage of the serine-derived side chain. |

| This compound A | C₂₅H₁₈O₇ | 431.1131 | 431.1129 | - | Aglycone, does not contain the sugar moiety. |

UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 3: UV-Vis and FT-IR Spectroscopic Data for this compound B

| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |

| UV-Vis (in MeOH) | λmax 245, 290, 525 nm | Corresponds to the extended π-conjugated system of the benzo[b]phenanthridine core. |

| FT-IR (KBr pellet) | νmax 3430, 1720, 1650, 1610 cm⁻¹ | OH stretching, C=O stretching of the oxazolone ring, C=O stretching of quinone, and C=C stretching of the aromatic rings, respectively. |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments used in the analysis of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrumentation : Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data with an exponential window function (line broadening of 1-2 Hz) and perform Fourier transformation.

-

-

2D NMR (COSY, HSQC, HMBC) : Acquire 2D NMR spectra using standard pulse programs to aid in the complete structural elucidation. Optimize the parameters for the expected coupling constants.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the purified this compound compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Full Scan MS Acquisition :

-

Operate the ESI source in positive ion mode.

-

Set the mass range to scan from m/z 100 to 1000.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum ion intensity for the compound of interest.

-

-

Tandem MS (MS/MS) Acquisition :

-

Select the protonated molecular ion ([M+H]⁺) of the this compound compound as the precursor ion.

-

Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

-

Vary the collision energy to obtain a comprehensive fragmentation pattern.

-

Analyze the product ion spectrum to identify characteristic fragment ions.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a solution of the this compound compound in a UV-transparent solvent (e.g., methanol or ethanol) with a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Record the spectrum over a wavelength range of 200 to 800 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid this compound compound (approximately 1-2 mg) with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation : Use an FT-IR spectrometer.

-

Data Acquisition :

-

Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mandatory Visualization

Signaling Pathway: Copper-Dependent ROS Generation by Jadomycins

The following diagram illustrates the proposed mechanism of cytotoxicity for several this compound compounds, which involves the generation of reactive oxygen species (ROS) in a copper-dependent manner.

Caption: Copper-dependent ROS generation by jadomycins.

Experimental Workflow: Spectroscopic Analysis of this compound Compounds

The following diagram outlines the general workflow for the isolation and spectroscopic characterization of this compound compounds from Streptomyces venezuelae cultures.

References

An in-depth exploration of the biosynthesis, chemical diversity, and therapeutic potential of Jadomycins and related angucycline antibiotics.

Introduction

The Jadomycin family of natural products, belonging to the broader class of angucycline antibiotics, represents a compelling area of research for the development of novel therapeutics.[1] Produced by the soil bacterium Streptomyces venezuelae under specific stress conditions, these polyketide-derived compounds exhibit a unique pentacyclic benzo[b]phenanthridine core.[1][2] A key feature of their biosynthesis is the non-enzymatic incorporation of various amino acids, leading to a diverse array of structural analogues with a wide spectrum of biological activities, including potent antimicrobial and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the this compound family, focusing on their biosynthesis, chemical structures, biological activities, and the experimental methodologies used in their study.

Biosynthesis and Chemical Diversity

The biosynthesis of Jadomycins is a complex process initiated by a type II polyketide synthase (PKS).[1][6] The core angucycline scaffold undergoes oxidative cleavage, followed by the incorporation of an amino acid, which is a distinctive non-enzymatic step in the pathway.[5][7] This unusual biosynthetic feature allows for the generation of a vast library of this compound analogues by simply supplementing the culture medium with different amino acids.[1][4] All Jadomycins, with the exception of this compound A, are glycosylated with an L-digitoxose sugar moiety, which is crucial for their biological activity.[1]

The structural diversity of the this compound family is primarily centered around the oxazolone ring, which is formed from the incorporated amino acid.[8][9] This variability in the side chain significantly influences the biological properties of the individual analogues.[8]

Biological Activities and Therapeutic Potential

Jadomycins have demonstrated a broad range of biological activities, making them attractive candidates for drug development. Their antimicrobial and cytotoxic properties have been extensively studied.

Antimicrobial Activity

Jadomycins exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The antimicrobial efficacy is influenced by the structure and substitution around the oxazolone ring.[3]

Anticancer Activity

A significant body of research has focused on the anticancer properties of Jadomycins. These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of breast cancer and melanoma.[1][8] Notably, Jadomycins can overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[10] Their cytotoxic effects are attributed to several mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[8][11]

Quantitative Biological Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for various this compound analogues against different microbial strains and cancer cell lines.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogues against Bacterial Strains

| This compound Analogue | Bacterial Strain | MIC (μg/mL) | Reference |

| This compound B | S. aureus C623 (MRSA) | <1-8 | [12] |

| This compound L | S. aureus C623 (MRSA) | <1-8 | [12] |

| This compound F | S. aureus C623 (MRSA) | <1-8 | [12] |

| Erythromycin (Control) | S. aureus C623 (MRSA) | >128 | [12] |

Table 2: Cytotoxic Activities (IC50) of this compound Derivatives against Cancer Cell Lines

| This compound Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| This compound B | HepG2 | 15.2 | [8] |

| IM-9 | 10.8 | [8] | |

| H460 | 25.1 | [8] | |

| MCF7-CON | 4.0-5.3 | [11] | |

| This compound S | HepG2 | 9.8 | [8] |

| IM-9 | 6.3 | [8] | |

| H460 | 18.5 | [8] | |

| MCF7-CON | 4.0-5.3 | [11] | |

| This compound F | HepG2 | 22.4 | [8] |

| IM-9 | 15.6 | [8] | |

| H460 | 12.4 | [8] | |

| MCF7-CON | 4.0-5.3 | [11] | |

| This compound Ala | HepG2 | >100 | [8] |

| IM-9 | >100 | [8] | |

| H460 | >100 | [8] | |

| This compound V | HepG2 | 35.7 | [8] |

| IM-9 | 28.9 | [8] | |

| H460 | 45.2 | [8] | |

| This compound T | HepG2 | 48.1 | [8] |

| IM-9 | 33.7 | [8] | |

| H460 | 56.3 | [8] | |

| This compound B | 4T1 (mouse breast cancer) | ~10 | [13] |

| Doxorubicin | 4T1 (mouse breast cancer) | ~0.1 | [13] |

| Doxorubicin | abcb1a-4T1 (MDR) | ~5.6 | [13] |

| This compound B | abcb1a-4T1 (MDR) | ~10 | [13] |

Signaling Pathways and Mechanisms of Action

The biological effects of Jadomycins are mediated through various cellular pathways. A key mechanism of their anticancer activity involves the generation of reactive oxygen species (ROS) in a copper-dependent manner, leading to oxidative stress and subsequent cell death.[11]

Figure 1: Proposed mechanism of this compound-induced cytotoxicity via copper-dependent ROS generation.

The biosynthesis of Jadomycins is tightly regulated. The gene jadR2 acts as a repressor, and its disruption leads to the production of this compound B even without the usual stress inducers.[14] This regulatory network presents opportunities for genetic engineering to enhance the production of these valuable compounds.

Figure 2: Simplified regulatory cascade controlling this compound biosynthesis in S. venezuelae.

Experimental Protocols

Production and Isolation of Jadomycins

A general workflow for the production and isolation of this compound analogues is outlined below. This process can be adapted based on the specific amino acid being incorporated.

Figure 3: A typical experimental workflow for the production and isolation of this compound analogues.

Detailed Methodologies:

-

Fermentation: Streptomyces venezuelae ISP5230 is typically grown in a nutrient-deficient medium with the desired amino acid as the sole nitrogen source.[7][15] Stress conditions, such as heat shock or ethanol treatment, are often applied to induce this compound production.[1]

-

Extraction: The crude natural product is extracted from the liquid culture using solid-phase extraction methods.[7]

-

Purification: Purification is achieved through a combination of chromatographic techniques, including preparative thin-layer chromatography (TLC) and size-exclusion chromatography (e.g., using Sephadex LH-20).[7]

-

Characterization: The structure of the isolated this compound analogue is determined using high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[7]

Cytotoxicity Assays

The cytotoxic activity of this compound derivatives against cancer cell lines is commonly evaluated using MTT or MTS assays.[8]

-

Cell Culture: Cancer cell lines (e.g., HepG2, IM-9, H460, MCF7) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with varying concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

-

Viability Assessment:

-

MTT Assay: For adherent cells, MTT solution is added, and after incubation, the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.[8]

-

MTS Assay: For suspension cells, an MTS reagent is used, and the absorbance is measured according to the manufacturer's protocol.

-

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[8]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound analogues against various bacterial strains is determined using standard methods, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[3]

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.[3]

-

Serial Dilution: The this compound analogues are serially diluted in the broth in a 96-well plate.

-

Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound family of natural products presents a rich and versatile scaffold for the development of new antimicrobial and anticancer agents. Their unique biosynthesis, allowing for the generation of a wide array of analogues, coupled with their potent biological activities and ability to overcome drug resistance, makes them a highly promising area for future drug discovery and development efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these fascinating molecules.

References

- 1. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Total Synthesis Studies on The this compound Family of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of this compound B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The expansive library of jadomycins: Ingenta Connect [ingentaconnect.com]

- 5. The dynamic structure of this compound B and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Cytotoxic Activities of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Regulation of this compound B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and Synthetic Diversification of this compound 4-Amino-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Screening of Novel Jadomycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals